Vinburnine

Descripción general

Descripción

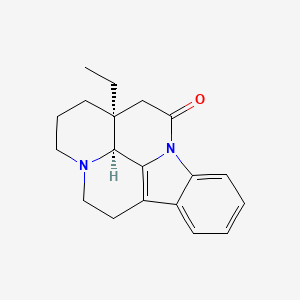

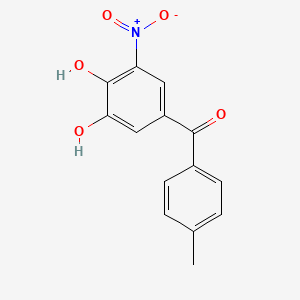

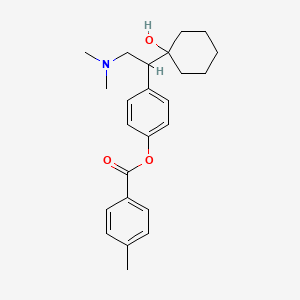

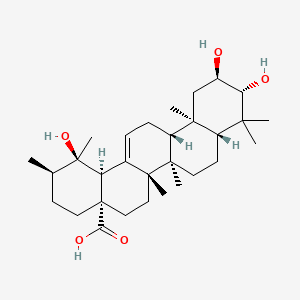

Vinburnine, also known as eburnamonine or Vincamone, is a vasodilator . It is a vinca alkaloid and a metabolite of vincamine . It is used in cerebral circulatory insufficiency .

Synthesis Analysis

The main strategies for the total synthesis of vincamine and its congeners, including vinburnine, have been summarized in a review . The semi-synthesis of (+)-vincamine using tabersonine as the starting material was described . Another study discussed the in vitro characteristics of eburnamonine, providing a rationale for the synthesis and evaluation of eburnamonine analogues .

Molecular Structure Analysis

Vinburnine belongs to the class of organic compounds known as eburnan-type alkaloids . These are alkaloids with a structure based on the eburnan skeleton, which arises from the rearrangement of the aspidospermidine ring system .

Physical And Chemical Properties Analysis

Vinburnine has a molecular weight of 294.39 and a CAS number of 4880-88-0 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Anticancer Drug Production

Scientific Field: Biotechnology and Pharmacology

Methods of Application: Researchers have genetically reprogrammed yeast to produce the alkaloids vindoline and catharanthine — the longest biosynthetic pathway to be transferred from a plant to a microorganism . This microorganism can be grown in industrial-scale fermenters, using cheap and renewable substrates, such as sugar and amino acids, to manufacture vinca alkaloids .

Results or Outcomes: This method provides an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

Anti-Diabetic Compounds

Scientific Field: Pharmacology

Methods of Application: Compounds identified from African medicinal plants were screened in silico with the DIA-DB web server against 17 known anti-diabetic drug targets .

Results or Outcomes: Vinburnine was identified as one of the six compounds with favorable absorption, distribution, metabolism, excretion and toxicity (ADMET) properties for further drug development .

Pharmaceuticals

Scientific Field: Pharmaceutical Industry

Methods of Application: Vinburnine is used in the production of various medications for treating conditions like cardiovascular diseases .

Results or Outcomes: Market research indicates a steady growth in the demand for Vinburnine products, largely driven by increasing awareness about its efficacy in managing ailments such as cognitive decline, vertigo, and circulatory disorders .

Vasodilator

Scientific Field: Cardiovascular Pharmacology

Methods of Application: Vinburnine is administered orally for the treatment of cerebral circulatory insufficiency .

Results or Outcomes: As a vasodilator, Vinburnine improves blood flow to the brain, which can help alleviate symptoms associated with cerebral circulatory insufficiency .

Treatment of Cognitive Decline

Results or Outcomes

Neuroprotective Agent

Methods of Application

These alkaloids are used in the treatment of various neurological conditions. Their relative metabolic stability and minimal interaction with drug efflux transporters allow these alkaloids to cross the blood-brain barrier .

Results or Outcomes: The relative metabolic stability of these alkaloids suggests their potential use as lead compounds for the development of antitumor and nootropic agents that need to cross the blood-brain barrier and produce their pharmacological effects in the central nervous system .

Treatment of Vertigo

Scientific Field: Otolaryngology

Results or Outcomes

Vasodilator in Cardiovascular Pharmacology

Scientific Field: Cardiovascular Pharmacology

Methods of Application: Vinburnine is administered orally for the treatment of conditions like cerebral circulatory insufficiency .

Results or Outcomes: As a vasodilator, Vinburnine improves blood flow, which can help alleviate symptoms associated with various cardiovascular conditions .

Safety And Hazards

Direcciones Futuras

The Vinburnine market is expected to witness significant growth in the coming years, driven by increasing consumer demand and advancements in healthcare technologies . The increasing demand for natural and herbal supplements, coupled with the growing awareness about the benefits of Vinburnine, is driving the market . Furthermore, the advancements in technology and increasing research and development activities in the pharmaceutical sector are expected to bring about innovations and product developments in the Vinburnine market .

Propiedades

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045119 | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinburnine | |

CAS RN |

4880-88-0, 2580-88-3 | |

| Record name | (-)-Eburnamonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINBURNINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)